

# Spectroscopic Dissection: A Comparative Guide to the Isomers of Bromo-methyl-nitrophenol

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## Compound of Interest

Compound Name: 4-Bromo-2,3-dimethyl-6-nitrophenol

Cat. No.: B8206230

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For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the spectroscopic differences between 4-Bromo-2-methyl-6-nitrophenol and 2-Bromo-4-methyl-6-nitrophenol, providing a framework for isomeric differentiation through common analytical techniques.

The precise identification of isomers is a critical step in chemical synthesis and drug development, as different isomers of the same molecule can exhibit markedly different biological, chemical, and physical properties. This guide provides a comparative analysis of the spectroscopic characteristics of two isomers of bromo-methyl-nitrophenol: 4-Bromo-2-methyl-6-nitrophenol and 2-Bromo-4-methyl-6-nitrophenol. By examining their mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy data, we highlight the key differences that enable their unambiguous identification.

## Structural Differences

The fundamental difference between 4-Bromo-2-methyl-6-nitrophenol and 2-Bromo-4-methyl-6-nitrophenol lies in the substitution pattern on the phenol ring. The relative positions of the bromo, methyl, and nitro functional groups directly influence the electronic environment of the molecule and, consequently, their interaction with electromagnetic radiation, leading to distinct spectroscopic fingerprints.

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